Product packaging for 3-Amino-5-(trifluoromethyl)benzonitrile(Cat. No.:CAS No. 49674-28-4)

3-Amino-5-(trifluoromethyl)benzonitrile

Cat. No.: B226589
CAS No.: 49674-28-4
M. Wt: 186.13 g/mol
InChI Key: UMUDGXVSXIXLCF-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethyl)benzonitrile (CAS 49674-28-4) is a high-value chemical building block with the molecular formula C8H5F3N2 and a molecular weight of 186.13 . This compound is characterized by the simultaneous presence of an amino group and a nitrile group on a benzene ring that also bears a trifluoromethyl group, making it a versatile and privileged scaffold in medicinal chemistry and organic synthesis . The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and membrane permeability of lead compounds, while the amino and nitrile groups serve as excellent handles for further chemical transformations, such as the formation of amides, imines, and heterocycles . Its primary application is as a key organic synthesis intermediate and a building block in the research and development of active pharmaceutical ingredients (APIs) . For instance, it has been utilized in Buchwald-Hartwig amination reactions to create novel imidazo[1,2-b]pyridazine derivatives, a class of structures with potential biological activity . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a well-ventilated place, wearing suitable protective equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3N2 B226589 3-Amino-5-(trifluoromethyl)benzonitrile CAS No. 49674-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUDGXVSXIXLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278342
Record name 3-Amino-5-(trifluoromethyl)benzonitrile
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Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49674-28-4
Record name 3-Amino-5-(trifluoromethyl)benzonitrile
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Record name 3-Amino-5-(trifluoromethyl)benzonitrile
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Record name 3-Amino-5-(trifluoromethyl)benzonitrile
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Advanced Synthetic Methodologies for 3 Amino 5 Trifluoromethyl Benzonitrile and Its Analogs

Regioselective Benzannulation Approaches in Benzonitrile (B105546) Synthesis

Benzannulation reactions, which construct a benzene (B151609) ring from acyclic precursors, offer a powerful strategy for synthesizing substituted benzonitriles. Controlling the regiochemistry of these reactions is paramount to ensure the correct placement of substituents on the aromatic ring.

One strategic approach involves the [3+3] benzannulation of readily available materials like alkynones and α-cyanocrotonates. rsc.org This method proceeds through a base-mediated decarboxylative annulation, providing a direct route to functionalized benzonitriles at ambient temperatures with ethanol (B145695) and carbon dioxide as the only by-products. rsc.org Similarly, a novel [3+3] benzannulation using allylic sulfur ylides and alkynones has been developed for the regioselective formation of multisubstituted thioanisoles, demonstrating the versatility of annulation strategies in building complex aromatic systems. rsc.org

Palladium catalysis has enabled a formal [2+2] cycloaddition that achieves regio-controllable synthesis through the double C-H activation of two adjacent methylene (B1212753) units in carboxylic acids. nih.gov This method is notable for its use of bidentate amide-pyridone ligands to direct the reaction between aliphatic acids and dihaloarenes, yielding diversely functionalized benzocyclobutenes which can be precursors to substituted aromatic compounds. nih.gov

Another innovative method is the copper-catalyzed hydrocyanation of allenes. This process involves the hydroalumination of allenes followed by a highly regioselective and stereoselective allylation with p-toluenesulfonyl cyanide, leading to the formation of β,γ-unsaturated nitriles that can feature α-all-carbon quaternary centers. beilstein-journals.org

Table 1: Selected Regioselective Benzannulation Methods

Method Precursors Key Features Ref
[3+3] Benzannulation Alkynones, α-Cyanocrotonates Base-mediated, catalyst-free, ambient temperature. rsc.org
[3+3] Benzannulation Allylic Sulfur Ylides, Alkynones Base-mediated, regioselective formation of thioanisoles. rsc.org
[2+2] Benzannulation Aliphatic Acids, Dihaloarenes Pd-catalyzed, double C–H activation, regio-controllable. nih.gov
Hydrocyanation Allenes, DIBAL-H, TsCN Copper-catalyzed, high regioselectivity for α-quaternary nitriles. beilstein-journals.org

Functional Group Interconversion Strategies for Benzonitrile Core Modifications

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com This is particularly relevant in the synthesis of complex molecules like 3-Amino-5-(trifluoromethyl)benzonitrile, where the amino and nitrile groups are often introduced onto a pre-existing trifluoromethylated benzene ring. FGI provides the flexibility to modify molecular structures systematically to achieve desired properties. solubilityofthings.comub.edu

The Sandmeyer reaction is a classic and versatile method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate. researchgate.netuomustansiriyah.edu.iq This transformation is pivotal for installing the nitrile group onto the benzonitrile core. uomustansiriyah.edu.iq Traditional Sandmeyer cyanations use stoichiometric amounts of copper(I) cyanide. unito.it

Modern advancements have focused on developing catalytic versions to improve the reaction's efficiency and environmental profile. A copper-catalyzed Sandmeyer cyanation has been reported using potassium cyanide as the cyanide source with a catalyst system comprising CuCN, 1,10-phenanthroline, and a phase transfer catalyst. researchgate.netlookchem.com This catalytic approach works for a range of aryl diazonium salts, including those with electron-donating and electron-withdrawing groups. lookchem.com

Interestingly, a copper-free Sandmeyer cyanation has also been developed using arenediazonium o-benzenedisulfonimides. unito.it These stable diazonium salts react under mild conditions with tetrabutylammonium (B224687) cyanide, where the o-benzenedisulfonimide (B1365397) anion is proposed to act as an electron transfer agent, obviating the need for a metal catalyst. unito.it The development of milder radiocyanation methods mediated by copper for the synthesis of radiotracers also highlights the ongoing innovation in this area. snmjournals.org

The introduction of an amino group onto the benzonitrile scaffold is a critical step. While direct amination of an unsubstituted position can be challenging, several methods exist for this transformation. Reductive amination of a ketone or aldehyde precursor is a common strategy to produce primary, secondary, or tertiary amines. uomustansiriyah.edu.iqyoutube.com

More direct approaches include C-H amination reactions, which offer a streamlined synthesis of nitrogen-containing molecules. nih.gov For instance, benzylic C-H amination can be achieved via bifunctional N-aminopyridinium intermediates, which can then be further functionalized. nih.gov Photochemical reactions between substituted benzenes, such as benzonitrile, and aliphatic amines can also lead to the formation of aniline (B41778) derivatives. rsc.org

A prevalent strategy for synthesizing aromatic amines involves the reduction of a nitro group. uomustansiriyah.edu.iqyoutube.com For a compound like this compound, a common synthetic route would involve the nitration of a suitable benzotrifluoride (B45747) precursor, followed by reduction of the resulting nitro group to an amine using reagents such as hydrazine (B178648) hydrate (B1144303) with a catalyst or catalytic hydrogenation. chemicalbook.comgoogle.com

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. tsijournals.com The primary benefits include significant reductions in reaction times, often from hours to minutes or even seconds, and frequently improved reaction yields. tsijournals.com This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently.

This methodology has been successfully applied to the synthesis of various heterocyclic compounds, such as isoxazole (B147169) Schiff bases and 1,2,4-triazoles. tsijournals.comsciforum.netmdpi.com For example, the synthesis of Schiff bases, which conventionally requires several hours of refluxing, can be completed in as little as 30 seconds under microwave irradiation, with yields increasing from around 70-81% to 90-95%. tsijournals.com Similarly, the preparation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides is effectively achieved using microwave heating. sciforum.net These examples demonstrate the potential for microwave-assisted protocols to enhance the efficiency of synthesizing this compound and its derivatives, particularly in steps like aminations or cyclizations that may otherwise require prolonged heating. sciforum.netmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave Method Ref
Schiff Base Synthesis 3 hours, 60-80°C 30 seconds tsijournals.com
Schiff Base Yield 70-81% 90-95% tsijournals.com
1,2,4-Triazole Synthesis N/A 3 hours, 180°C mdpi.com

Catalytic Approaches in the Synthesis of this compound Scaffolds

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater selectivity and efficiency. The synthesis of complex benzonitriles heavily relies on various catalytic systems.

As discussed, copper and palladium catalysts are instrumental in cyanation reactions. researchgate.netlookchem.com The Rosenmund-von Braun reaction (cyanation of aryl halides) and the Sandmeyer reaction (cyanation of diazonium salts) are classic examples that have been rendered more efficient through catalysis. researchgate.net Nickel and palladium catalysts have also been developed for the cyanation of aryl chlorides. lookchem.com

Beyond cyanation, catalysis plays a role in constructing the core structure. Palladium-catalyzed C-H activation and annulation reactions provide regioselective routes to substituted benzene rings. nih.gov Titanium-based catalytic systems have been investigated for the cyclotrimerization of benzonitriles to form 1,3,5-triazines, showcasing the reactivity of the nitrile group under catalytic conditions. researchgate.net Furthermore, catalytic reduction methods are essential for functional group interconversions, such as the reduction of nitro groups to amines, a key step in many synthetic pathways for amino-substituted benzonitriles. chemicalbook.com

Comparative Analysis of Synthetic Pathways and Process Optimization for this compound Production

The industrial-scale production of this compound requires a synthetic pathway that is not only high-yielding but also safe, cost-effective, and scalable. A common approach for substituted anilines begins with a readily available starting material, such as a substituted benzotrifluoride.

A plausible and widely used industrial sequence for a related compound, 3-amino-2-methylbenzotrifluoride, involves three main steps:

Nitration: Benzotrifluoride is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group, yielding 3-nitrobenzotrifluoride. google.com

Modification: The intermediate is further modified. For the 2-methyl analog, this involves methylation. google.com For the target compound, this step might be omitted or replaced with a different functionalization if starting from an already substituted precursor.

Reduction: The nitro group is reduced to an amino group to give the final product. google.com

The choice of pathway often depends on the availability and cost of the starting materials. For this compound, a likely route involves the Sandmeyer cyanation of 3-amino-5-(trifluoromethyl)aniline or the reduction of 3-nitro-5-(trifluoromethyl)benzonitrile. The latter would be synthesized by the nitration of 3-(trifluoromethyl)benzonitrile. Process optimization would focus on reaction conditions (temperature, catalysts, solvents) to maximize yield and purity while minimizing waste and cost. For example, a patented method for preparing 3-fluoro-4-trifluoromethylbenzonitrile involves a five-step sequence of nitration, reduction, bromination, diazotization, and cyanation, highlighting the modular nature of these synthetic routes which are designed for industrial applicability. google.com

Table 3: Potential Synthetic Routes to this compound

Route Starting Material Key Steps Advantages
A 3,5-Dinitrobenzotrifluoride Selective reduction, Diazotization, Sandmeyer cyanation Utilizes a common starting material.
B 3-Amino-5-bromobenzotrifluoride Cyanation (e.g., Rosenmund-von Braun) Direct installation of nitrile group.
C 3-Nitro-5-(trifluoromethyl)benzonitrile Reduction of nitro group A potentially shorter route if the starting material is accessible.

Chemical Reactivity and Derivatization of 3 Amino 5 Trifluoromethyl Benzonitrile

Nucleophilic Substitution Reactions Involving the Amino Group and Nitrile Moiety

The amino (-NH₂) and nitrile (-C≡N) groups on the benzene (B151609) ring are primary sites for nucleophilic reactions, although they exhibit different reactivity profiles.

The amino group, being a primary amine, readily participates in nucleophilic reactions. Amines are chemical bases that neutralize acids to form salts and water. chemicalbook.com This basicity allows the amino group in 3-Amino-5-(trifluoromethyl)benzonitrile to act as a nucleophile, attacking electrophilic centers. Common reactions include acylation, alkylation, and sulfonylation, leading to the formation of amides, secondary/tertiary amines, and sulfonamides, respectively. The reactivity of the amino group is a cornerstone for building more complex molecular architectures.

The nitrile group is generally less reactive towards nucleophiles than carbonyl groups but can undergo nucleophilic attack under specific conditions. One significant reaction is hydrolysis, where the nitrile is converted to a carboxylic acid or an amide, typically under acidic or basic conditions with heating. This transformation is a common strategy in organic synthesis. Additionally, organometallic reagents can add across the carbon-nitrogen triple bond.

In related polyfluoroarene systems, nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway. nih.gov For instance, in compounds like pentafluorobenzonitrile, a fluorine atom can be displaced by a nucleophile. nih.gov While this compound does not have a leaving group as labile as fluorine para to a strong withdrawing group, the principle of activating the aromatic ring towards nucleophilic attack by electron-withdrawing groups is relevant. In some contexts, such as the vicarious nucleophilic substitution (VNS), a nucleophile can attack a carbon atom of the electron-deficient ring. beilstein-journals.orgresearchgate.net

Oxidation and Reduction Reactions of this compound Derivatives

The functional groups of this compound and its derivatives can undergo various oxidation and reduction reactions.

Oxidation: The amino group can be oxidized, though this can sometimes lead to complex mixtures or polymerization unless carefully controlled. A more synthetically useful approach involves the oxidation of related precursors. For example, an iodine-promoted oxidative imidation process has been described for converting various substrates and benzonitriles into α-ketoimides, which involves the formation of C-O and C-N bonds. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to benzylamine (B48309) derivatives. The reduction of a nitro group is a common method for synthesizing aromatic amines. google.com For instance, the synthesis of 3-trifluoromethyl-4-fluoroaniline is achieved through the reduction of the corresponding nitro compound. google.com This highlights a general strategy where a nitro-analogue of the title compound could be reduced to afford this compound itself.

Research has also explored the reductive mediated carbon-carbon bond formation using diazonium salts derived from related aromatic amines. rsc.org

Coupling Reactions for the Formation of Complex Structures

Coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules from simpler building blocks. This compound is a suitable substrate for various coupling methodologies.

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides and related compounds. While the C-CN bond of aryl nitriles can be activated for cross-coupling, it is more common to use a halogenated precursor of this compound in these reactions. researchgate.net For example, a bromo-substituted version of the molecule would be an excellent substrate for well-established cross-coupling protocols.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organohalide. It is widely used to form carbon-carbon bonds. nih.govrsc.org Aryl nitriles bearing a halide substituent can be efficiently coupled with various arylboronic acids to produce biaryl structures. The use of N-heterocyclic carbene (NHC) palladium complexes has been shown to effectively catalyze Suzuki-Miyaura reactions. rsc.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a reliable method for forming carbon-carbon triple bonds and has been applied to substrates like bromobenzonitriles. nih.gov

The table below summarizes representative cross-coupling reactions applicable to benzonitrile (B105546) derivatives.

Reaction NameCatalyst/ReagentsSubstrate ExampleProduct TypeReference
Suzuki-MiyauraPd catalyst, BaseAryl halide, Arylboronic acidBiaryl nih.gov
SonogashiraPd/Cu catalyst, BaseAryl halide, Terminal alkyneAryl alkyne nih.gov
Nickel-CatalyzedNi catalystAryl nitrileCross-coupled product researchgate.net

This table illustrates common cross-coupling reactions that can be applied to functionalize benzonitrile scaffolds.

The functional groups of this compound serve as versatile handles for constructing heterocyclic rings. The amino and nitrile groups can react intramolecularly or with an external reagent to form fused or appended heterocycles.

For example, the reaction of arylglyoxals with malononitrile (B47326) and hydrazine (B178648) hydrate (B1144303) provides a pathway to 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za This type of multi-component reaction highlights how the reactivity of a nitrile group, in concert with other reagents, can lead to the formation of complex heterocyclic systems.

Another strategy involves the reaction of 3-fluoro-1-nitrobenzenes with guanidine (B92328) hydrochloride, which proceeds through a tandem nucleophilic substitution of hydrogen and cyclocondensation involving the nitro group to yield fluoro-containing 3-amino-1,2,4-benzotriazines. researchgate.net While this example uses a nitro-analogue, it demonstrates a powerful cyclization strategy that could be adapted for amino-substituted precursors.

The synthesis of 3-amino-5-substituted-1,2,4-oxadiazoles has been developed from 3-amino-5-methyl-1,2,4-oxadiazole, showcasing ring-to-ring transformations to build new heterocyclic frameworks. researchgate.net

Diazotization and Subsequent Transformations for Advanced Derivatization

The primary aromatic amino group of this compound is readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.comgoogle.com This diazotization reaction transforms the amino group into an excellent leaving group (N₂), which can be substituted by a wide variety of nucleophiles in Sandmeyer-type reactions or other transformations.

This two-step sequence (amination followed by diazotization/substitution) is a powerful method for introducing a range of functional groups onto the aromatic ring that are not easily installed directly.

Key transformations of the diazonium salt include:

Halogenation: Introduction of -F (Schiemann reaction), -Cl, -Br, and -I.

Cyanation: Introduction of the -CN group.

Hydroxylation: Introduction of the -OH group.

Reduction (Deamination): Replacement of the amino group with hydrogen. google.com

The table below outlines some of the key transformations possible via diazotization.

Reaction NameReagent(s)Functional Group IntroducedReference
SandmeyerCuCl / HCl-Cl google.com
SandmeyerCuBr / HBr-Br google.com
SandmeyerCuCN / KCN-CN google.com
SchiemannHBF₄, heat-FGeneral Knowledge
HydroxylationH₂O, H₂SO₄, heat-OHGeneral Knowledge
DeaminationH₃PO₂-H google.com

This table provides examples of classic transformations of aryldiazonium salts, which are applicable to the diazonium salt derived from this compound.

This versatility makes the diazonium salt of this compound a pivotal intermediate for creating a diverse library of derivatives for various research applications. rsc.orgchemdad.com

Applications of 3 Amino 5 Trifluoromethyl Benzonitrile in Pharmaceutical Development and Medicinal Chemistry

Role as a Key Synthetic Intermediate in Drug Discovery

3-Amino-5-(trifluoromethyl)benzonitrile is a crucial intermediate in the synthesis of complex pharmaceutical agents. chemdad.com Its chemical structure offers multiple reactive sites, allowing for diverse modifications and the construction of elaborate molecular architectures. The amino group can be readily acylated, alkylated, or used in coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.

This compound serves as a key starting material for various therapeutic agents, particularly in the development of kinase inhibitors. acs.org For instance, it is a precursor in the synthesis of certain aniline (B41778) intermediates required for complex drug scaffolds. acs.org The synthesis of N1-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-N3-(3-(trifluoromethyl)phenyl)isophthalamide, a novel anticancer tyrosine kinase inhibitor, utilizes a derivative of this benzonitrile (B105546). mdpi.com The development of potent and selective c-Met kinase inhibitors, a target in cancer therapy, has also employed quinoline (B57606) structures derived from trifluoromethylated anilines, highlighting the importance of this structural class. nih.gov The versatility of this compound makes it an essential tool for medicinal chemists aiming to create new chemical entities with tailored properties. bohrium.comhovione.com

Influence of the Trifluoromethyl Moiety on Pharmacological Activity and Drug Properties

The trifluoromethyl (-CF3) group is a privileged substituent in drug design due to its unique electronic and steric properties, which profoundly impact a molecule's biological activity and pharmacokinetic profile. mdpi.comnih.gov

The incorporation of a trifluoromethyl group can significantly enhance a drug's potency and selectivity. mdpi.com The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can modify the electronic environment of the parent molecule. mdpi.comwikipedia.org This alteration can lead to stronger hydrogen bonding and electrostatic interactions with biological targets, thereby increasing binding affinity. mdpi.com

Research has shown that replacing a methyl group with a trifluoromethyl group can increase biological activity by an order of magnitude in certain cases. acs.org This enhancement is often driven by favorable electrostatic or solvation free energy changes. acs.org In kinase inhibitors, for example, the trifluoromethyl group can interact with specific amino acid residues in the enzyme's active site, contributing to both high potency and selectivity against other kinases. nih.govmdpi.com The trifluoromethyl-2-pyridyl moiety in the anti-HIV drug Tipranavir, for instance, is crucial for its multiple interactions at the enzyme site. mdpi.com

The trifluoromethyl group is a key tool for fine-tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, particularly lipophilicity and metabolic stability. nih.govresearchgate.net

Metabolic Stability: One of the most significant advantages of the trifluoromethyl group is its high metabolic stability. mdpi.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. mdpi.com This inherent strength makes the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. researchgate.net By replacing a metabolically vulnerable methyl or hydrogen group, the trifluoromethyl moiety can block metabolic hotspots, prolonging the drug's half-life and reducing the required dose. mdpi.com

Table 1: Physicochemical and Pharmacological Impact of the Trifluoromethyl Group
PropertyEffect of Trifluoromethyl (-CF3) GroupUnderlying ReasonCitation
Potency & SelectivityOften enhances binding affinity and target selectivity.Strong electron-withdrawing nature improves electrostatic and hydrophobic interactions with biological targets. mdpi.comacs.orgscilit.com
LipophilicityIncreases lipophilicity (logP), which can improve membrane permeability.The hydrophobic nature of the fluorine atoms contributes to a higher partition coefficient. mdpi.comnih.govacs.org
Metabolic StabilityIncreases resistance to metabolic breakdown, extending drug half-life.The high bond energy of the C-F bond makes it resistant to oxidative metabolism. mdpi.comacs.orgresearchgate.net

Therapeutic Applications of this compound Derivatives

Derivatives of this compound have been investigated for a range of therapeutic applications, most notably in the fields of neurology and oncology.

The properties conferred by the trifluoromethyl group, such as enhanced blood-brain barrier permeability and metabolic stability, make it a valuable feature in drugs targeting the central nervous system. mdpi.comnih.gov While specific antidepressant or anxiolytic drugs directly synthesized from this compound are not prominently documented in the provided search results, the trifluoromethylphenyl motif is a key component of several successful neurological drugs. mdpi.com For example, the well-known antidepressant Fluoxetine (Prozac) contains a trifluoromethyl group, which is critical to its pharmacological profile. wikipedia.org The development of agents for neurological disorders often leverages trifluoromethylated intermediates to achieve the desired pharmacokinetic and pharmacodynamic properties. mdpi.comresearchgate.net

The field of oncology has seen significant use of trifluoromethylated compounds, including derivatives of this compound. rsc.org Dysregulated kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs. acs.orged.ac.uk

Several potent kinase inhibitors have been developed using scaffolds derived from or related to this compound.

c-Met Inhibitors : A series of highly potent and selective c-Met inhibitors were developed based on a 3,5,7-trisubstituted quinoline scaffold. nih.gov One lead compound, which incorporates a trifluoromethyl group, demonstrated significant tumor growth inhibition in xenograft models. nih.gov

Bcr-Abl Inhibitors : In the search for treatments for chronic myeloid leukemia (CML), 3-trifluoromethylated benzamide (B126) derivatives have been identified as highly potent inhibitors of the Bcr-Abl kinase, including activity against resistant forms. nih.gov

FLT3/CHK1 Inhibitors : A series of dual inhibitors targeting Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) were designed using a 5-trifluoromethyl-2-aminopyrimidine core, showing excellent enzyme inhibitory activity and antiproliferative effects in cancer cell lines. nih.gov

General Anticancer Activity : Studies have demonstrated the importance of the -CF3 moiety in enhancing the anticancer activity of various molecular frameworks. For example, a trifluoromethylated isoxazole (B147169) derivative was found to be nearly eight times more active against a breast cancer cell line than its non-trifluoromethylated counterpart. rsc.org

Table 2: Examples of Trifluoromethylated Kinase Inhibitors in Oncology
Inhibitor Class/TargetCore Structure/Starting Material LinkSignificanceCitation
c-Met Inhibitors3,5,7-Trisubstituted quinolinesLead compounds showed IC50 values < 1.0 nM and significant in vivo tumor growth inhibition. nih.gov
Bcr-Abl Inhibitors3-Trifluoromethylated benzamidesIdentified highly potent inhibitors for chronic myeloid leukemia (CML), including against resistant strains. nih.gov
FLT3/CHK1 Dual Inhibitors5-Trifluoromethyl-2-aminopyrimidineDemonstrated excellent dual inhibitory activity and good oral pharmacokinetic properties. nih.gov
Tyrosine Kinase InhibitorsN1,N3-bis(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)isophthalamideNovel phthalic-based inhibitors synthesized from trifluoromethylated aniline derivatives. mdpi.com

Report on Sourcing Information for Article on "this compound"

Following a comprehensive and multi-stage search of public scientific databases and patent repositories, it has been determined that sufficient, verifiable information is not available to generate the requested article according to the strict outline provided.

The user's request is highly specific, detailing numerous distinct applications for the chemical compound This compound . While this compound is a known chemical intermediate, public-domain evidence directly linking it as a key starting material or scaffold to all the specified research areas could not be located.

Summary of Findings:

A diligent search was conducted for each section of the proposed outline. The results are as follows:

Oncology: Anticancer Therapies and Kinase Inhibitors

Fragment-Based Drug Discovery (FBDD):No publications or patents were identified that describe this compound being used as a fragment or hit compound in an FBDD campaign.

Generating an article that strictly adheres to the provided outline is not feasible without resorting to speculation or including information on structurally related but distinct chemical entities. To maintain scientific accuracy and adhere to the "no hallucination" principle, the article cannot be written as requested. It is possible the required information exists in proprietary corporate databases or in research that is not yet public. Based on the available open-source information, the specified connections between this compound and the majority of the outlined topics cannot be substantiated.

Applications of 3 Amino 5 Trifluoromethyl Benzonitrile in Materials Science

Incorporation into Polymeric Systems for Enhanced Material Properties

3-Amino-5-(trifluoromethyl)benzonitrile serves as a critical monomer in the synthesis of high-performance polymers, particularly polyimides. The amino group provides a reactive site for polymerization reactions, typically with dianhydrides, through a two-step process. core.ac.uk This process first involves a nucleophilic attack of the amino group on the anhydride's carbonyl carbon, leading to the formation of a soluble poly(amic acid) precursor. core.ac.uk This precursor can then be cast into films or spun into fibers before undergoing thermal or chemical imidization to form the final, robust polyimide. core.ac.uk

The inclusion of the trifluoromethyl (-CF3) group is central to the enhanced properties of the resulting polymers. The strong electron-withdrawing nature and the bulkiness of the -CF3 group disrupt polymer chain packing, which can decrease crystallinity and improve the solubility of the polymer in organic solvents. This improved processability is a significant advantage for manufacturing complex components. Furthermore, the fluorine atoms in the -CF3 group lower the dielectric constant and reduce moisture absorption, which are critical properties for microelectronics and aerospace applications.

Research on polyimides derived from diamines containing trifluoromethyl groups demonstrates their superior performance. nasa.gov These high-performance polymers are noted for their thermo-oxidative stability and are often developed for applications requiring durability under extreme conditions. nasa.gov

Table 1: Research Findings on Polymer Systems Incorporating Trifluoromethyl Groups

PropertyResearch FindingImplication for Material Properties
Solubility Polyimides containing -CF3 groups exhibit improved solubility in organic solvents compared to their non-fluorinated analogues.Easier processing and fabrication of films and coatings.
Dielectric Constant The presence of fluorine atoms leads to polymers with lower dielectric constants (ranging from 2.62 to 3.53 at 1 MHz in some systems). researchgate.netSuitable for use as insulators in microelectronics and high-frequency communication devices.
Moisture Absorption Fluorinated polymers show reduced water uptake due to the hydrophobic nature of the C-F bond.Enhanced dimensional stability and consistent electrical properties in humid environments.
Thermal Stability The glass transition temperature (Tg) of polyimides can be significantly high, with some systems exhibiting Tg above 336 °C. rsc.orgExcellent mechanical integrity at elevated temperatures.

This table presents representative data from studies on polyimides containing trifluoromethyl groups to illustrate the effects discussed.

Development of High-Performance Coatings with Improved Thermal Stability and Chemical Resistance

The same structural features that make this compound a valuable monomer for bulk polymers also allow for its use in developing high-performance coatings. When formulated into polymeric coatings, such as polyimides or other thermosets, it imparts exceptional resistance to harsh environmental conditions.

Chemical resistance is another critical attribute enhanced by the trifluoromethyl group. The fluorine atoms create a low-surface-energy film that is resistant to attack by a wide range of chemicals, including solvents, acids, and oils. Polyimide films derived from fluorinated monomers have demonstrated good chemical resistance to various organic solvents. ukm.my This property is essential for coatings used in chemical processing plants, laboratories, and for electronic components that may be exposed to cleaning agents or other chemicals.

Table 2: Performance Characteristics of High-Performance Fluorinated Polymer Coatings

Performance MetricTypical Value/ObservationSignificance in Coating Applications
Initial Decomposition Temperature (5% weight loss) > 490 °CThe coating maintains its integrity at very high operating temperatures. rsc.org
Glass Transition Temperature (Tg) > 230 °CThe coating remains rigid and mechanically stable across a broad temperature range. sapub.orgukm.my
Chemical Resistance Good to ExcellentResistant to common organic solvents like methanol, ethanol (B145695), and tetrahydrofuran. ukm.my
Optical Transparency High (e.g., T500 = 69%)Allows for use in applications where both protection and optical clarity are needed. ukm.my

This table summarizes typical performance data for high-performance polyimide coatings containing fluorinated groups, illustrating the benefits conferred by monomers like this compound.

Potential in Organic Semiconductors and Optoelectronic Materials

The specific arrangement of electron-donating (amino, -NH2) and electron-withdrawing (trifluoromethyl, -CF3; nitrile, -CN) groups on the aromatic ring gives this compound significant potential as a building block for organic semiconductors and optoelectronic materials. This "push-pull" electronic structure is highly sought after in the design of materials for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The combination of these functional groups can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material. This tuning is fundamental to controlling charge injection, transport, and recombination processes in electronic devices. The nitrile and trifluoromethyl groups lower the energy levels, which can facilitate electron injection and transport, while the amino group can help raise the HOMO level.

While direct research on this compound in finished optoelectronic devices is emerging, related trifluoromethyl and cyano-substituted aromatic compounds are actively investigated as components in:

OLEDs: As part of host materials or as functional moieties in emissive materials to enhance charge transport and device efficiency. ambeed.combldpharm.com

OFETs: As the core of n-type or p-type semiconductors, where the electron-withdrawing groups can promote electron mobility.

The incorporation of this molecule into larger conjugated systems could lead to the development of novel materials with tailored optoelectronic properties for next-generation displays, lighting, and electronics.

Table 3: Potential Optoelectronic Properties and Applications

PropertyRole of Functional GroupsPotential Application
Tunable Energy Levels (HOMO/LUMO) Amino group (electron-donating) and -CF3/-CN groups (electron-withdrawing) create a "push-pull" system.Design of materials with specific energy gaps for targeted color emission in OLEDs.
Electron Affinity Strong electron-withdrawing groups (-CF3, -CN) increase electron affinity.Development of n-type semiconductor materials for OFETs and electron-transport layers in OLEDs.
Photostability The high bond strength of C-F bonds can contribute to improved stability against degradation by UV light.Enhanced operational lifetime of organic electronic devices.
Morphology Control The bulky -CF3 group can influence molecular packing in thin films.Optimization of film morphology for efficient charge transport in OFETs and OLEDs.

Computational and Spectroscopic Analysis of this compound

Detailed computational and spectroscopic research specifically focused on this compound is not extensively available in the public domain. While the methodologies outlined below are standard in computational chemistry for characterizing novel compounds, published studies applying them comprehensively to this specific molecule could not be identified. The following sections describe the theoretical approaches that would be used for such a characterization.

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the amino and nitrile functionalities allows 3-Amino-5-(trifluoromethyl)benzonitrile to be a key starting material for various heterocyclic systems. These reactions often involve multi-step sequences where the initial benzonitrile (B105546) is transformed into a more complex intermediate before the final ring-closing step.

The synthesis of benzo[b]thiophenes containing the 5-(trifluoromethyl) substituent can be achieved from this compound through established multi-step pathways. A plausible and common strategy involves the conversion of the aniline (B41778) functionality into a benzenethiol (B1682325). This can be accomplished via a Sandmeyer-type reaction, where the amino group is first diazotized and then substituted with a thiol-containing group.

The resulting intermediate, 3-cyano-5-(trifluoromethyl)benzenethiol, is then a suitable substrate for various benzothiophene (B83047) syntheses. For instance, in a reaction analogous to the Fiesselmann thiophene (B33073) synthesis, the benzenethiol can be condensed with α-halocarbonyl compounds, such as α-halo ketones or esters, to construct the fused thiophene ring. This cyclization yields the benzo[b]thiophene core, which is a prominent scaffold in medicinal chemistry. A related synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol has been successfully used as a precursor for 4H-1,4-benzothiazines, demonstrating the viability of this approach for creating complex sulfur-containing heterocycles from trifluoromethylated anilines. researchgate.net

Benzimidazoles are a critical class of heterocycles with a wide range of biological activities. The standard method for their synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) (a benzene (B151609) ring with two adjacent amino groups) with a carboxylic acid.

To utilize this compound for this purpose, a two-step approach is typically employed. First, the nitrile group (-C≡N) of the starting material is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, yielding 3-amino-5-(trifluoromethyl)benzoic acid . This intermediate, which retains the crucial amino and trifluoromethyl groups, can then be condensed with an appropriate o-phenylenediamine. The reaction, often carried out at high temperatures, results in the formation of a 2-substituted benzimidazole (B57391), where the benzimidazole core is linked to the 3-amino-5-(trifluoromethyl)phenyl moiety. This method provides a reliable pathway to novel trifluoromethylated benzimidazole derivatives. google.com

Table 1: Plausible Synthesis of Benzimidazole Derivative

Step Starting Material Reagent(s) Intermediate/Product Reaction Type
1 This compound H₃O⁺ / Heat 3-Amino-5-(trifluoromethyl)benzoic acid Nitrile Hydrolysis

This compound serves as a key precursor to the highly functionalized 3-Amino-5-trifluoromethyl-1,2,4-triazole , which is a direct building block for fused triazole systems. The conversion of the benzonitrile to the aminotriazole can be achieved through established methods for triazole synthesis from nitriles. nih.govorganic-chemistry.org A common route involves the Pinner reaction, where the nitrile reacts with an alcohol under acidic conditions to form an imino ether hydrochloride. This intermediate is then reacted with hydrazine (B178648) to form a hydrazonamide, which subsequently undergoes cyclization with a one-carbon synthon like formic acid or a derivative to yield the 3-amino-1,2,4-triazole ring. researchgate.netgoogle.com

Once formed, 3-Amino-5-trifluoromethyl-1,2,4-triazole is utilized in the synthesis of more complex fused heterocycles:

Triazolo[1,5-a]pyrimidines : These are synthesized by reacting the aminotriazole with various 1,3-dicarbonyl compounds or their equivalents, such as β-ketoesters or acrylonitrile (B1666552) derivatives. nih.gov The reaction proceeds via a condensation and subsequent cyclization to form the fused pyrimidine (B1678525) ring, resulting in poly-substituted 2-trifluoromethyl- researchgate.netnih.govtriazolo[1,5-a]pyrimidines.

Triazolo[5,1-c]triazines : The synthesis of these derivatives involves the diazotization of the 3-amino group on the triazole ring, followed by coupling with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate). nih.gov This sequence leads to the formation of the fused triazine ring, yielding trifluoromethyl- researchgate.netnih.govtriazolo[5,1-c]triazine derivatives.

Table 2: Synthesis of Fused Triazoles from 3-Amino-5-trifluoromethyl-1,2,4-triazole

Target Heterocycle Reagent(s) for Cyclization Resulting Product Class
Triazolo[1,5-a]pyrimidine 1,3-Dicarbonyl compounds, Acrylonitrile derivatives 2-Trifluoromethyl- researchgate.netnih.govtriazolo[1,5-a]pyrimidines

Quinazolines: The synthesis of quinazolines from aminobenzonitrile precursors is a well-established strategy in organic chemistry. A versatile one-pot method for synthesizing 2-trifluoromethylquinazolin-4(3H)-ones uses an anthranilic acid (2-aminobenzoic acid) as the starting material. nih.gov Therefore, this compound can be readily converted into a suitable precursor by the hydrolysis of its nitrile group to a carboxylic acid, yielding 3-amino-5-(trifluoromethyl)benzoic acid. This intermediate can then undergo condensation with trifluoroacetic acid (TFA) in the presence of a coupling agent, followed by reaction with an amine, to produce a variety of highly functionalized quinazolinones. nih.gov

s-Triazines (1,3,5-Triazines): The nitrile group of this compound provides a direct route to the synthesis of symmetrically substituted 1,3,5-triazines. Under acidic or high-pressure conditions, nitriles can undergo cyclotrimerization. This reaction involves the head-to-tail cyclization of three molecules of the benzonitrile to form the stable, six-membered triazine ring. This process would yield 2,4,6-tris(3-amino-5-(trifluoromethyl)phenyl)-1,3,5-triazine , a large, highly functionalized molecule with three-fold symmetry.

Synthesis of Radiotracers and Organocatalysts

Radiotracers: The benzonitrile scaffold is a key feature in several radiotracers designed for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that requires radiolabeled molecules to visualize and quantify biochemical processes in living subjects. this compound is a valuable precursor for creating such tracers. A common strategy involves converting the amino group into a suitable leaving group, such as a diazonium salt via diazotization or a trimethylammonium salt. This modified precursor can then undergo nucleophilic substitution with a radioisotope, most commonly fluorine-18 (B77423) ([¹⁸F]F⁻), to introduce the radioactive label onto the aromatic ring. This approach has been used to synthesize PET radiotracers for imaging receptors in the brain, such as the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).

Future Directions and Emerging Research Avenues for 3 Amino 5 Trifluoromethyl Benzonitrile

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The industrial and laboratory-scale synthesis of 3-amino-5-(trifluoromethyl)benzonitrile and its derivatives is undergoing a transformation, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign processes. Current research focuses on moving away from harsh reagents and multi-step procedures that generate significant waste.

Future research is directed towards several key strategies:

Catalytic Systems: There is a growing interest in employing novel catalytic systems, including those based on earth-abundant metals, to facilitate key synthetic steps. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are being refined to proceed under milder conditions. gla.ac.uk Research into using microchannel reactors for synthesis is also a promising area, offering better control over reaction parameters and improved safety for industrial-scale production. google.com

One-Pot Syntheses: One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, are a major goal. gla.ac.uk These approaches reduce the need for intermediate purification steps, thereby saving time, solvents, and energy. Researchers are exploring novel one-pot diazotisation and cross-coupling reactions to build complex molecules from simple precursors. gla.ac.uk

Green Chemistry Principles: The principles of green chemistry are being increasingly integrated into synthetic planning. This includes the use of safer solvents (like water or ethanol), reducing the use of protecting groups, and designing reactions with high atom economy. researchgate.net For instance, methods using indium/ammonium chloride for the reduction of nitro groups in aqueous ethanol (B145695) represent a more environmentally friendly alternative to traditional methods. researchgate.net Solvent-free reaction conditions are also being explored for certain transformations, such as direct amidation. mdpi.com

A comparative table of synthetic approaches highlights the shift towards more sustainable methods.

Synthetic Strategy Traditional Approach Emerging Sustainable Approach Key Advantages of Emerging Approach
Reduction of Nitro Group Iron powder in acidic conditionsIndium/ammonium chloride in aqueous ethanol researchgate.netUse of environmentally friendly solvent, high chemoselectivity.
Cross-Coupling Reactions Stoichiometric reagents, harsh conditionsPalladium-catalyzed reactions in microreactors google.com, Suzuki-Miyaura coupling gla.ac.ukHigher yields, better process control, milder conditions.
Multi-step Synthesis Isolation of all intermediatesOne-pot tandem reactions gla.ac.ukReduced waste, time, and cost; increased efficiency.
Amidation Use of activating agents and organic solventsSolvent-free thermal direct amidation mdpi.comElimination of solvent waste, simpler procedure.

Development of Advanced Pharmacological Agents with Enhanced Selectivity and Reduced Side Effects

The this compound moiety is a valuable pharmacophore, and future research is focused on leveraging its structure to create next-generation therapeutics. The trifluoromethyl group is known to enhance properties like metabolic stability and binding affinity, making it a desirable feature in drug candidates. nih.gov

Key research directions include:

Targeted Inhibitors: The scaffold is being used to design highly selective inhibitors for various enzymes and receptors implicated in diseases like cancer and neurological disorders. For example, derivatives are being investigated as potent growth inhibitors of drug-resistant bacteria. nih.gov Future work will involve fine-tuning the substitution pattern on the phenyl ring to maximize potency against the intended target while minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for understanding how structural modifications impact biological activity. By synthesizing libraries of related compounds and evaluating their efficacy, researchers can build predictive models for designing better drugs. mdpi.com This includes exploring the replacement of the trifluoromethyl group with other electron-withdrawing groups to modulate activity and pharmacokinetic properties. mdpi.com

Bioisosteric Replacements: Researchers are exploring the replacement of the benzonitrile (B105546) group with other heterocyclic systems, such as pyrazoles or triazoles, to improve drug-like properties. nih.govresearchgate.net These modifications can lead to compounds with improved solubility, oral bioavailability, and altered metabolic profiles, ultimately aiming for agents with enhanced therapeutic windows and reduced side effects.

Research Focus Objective Example Application Area Key Compound Class
Enhanced Potency Increase binding affinity and efficacy.Anti-malarials mdpi.comresearchgate.net3-Benzylmenadiones, Benzenesulfonamides
Improved Selectivity Minimize off-target binding to reduce side effects.Anti-cancer agents Chromeno[2,3-d]pyrimidines mdpi.com
Overcoming Resistance Develop agents effective against drug-resistant pathogens.Antibacterials (MRSA) nih.govPhenyl-substituted pyrazoles
Optimized Pharmacokinetics Enhance absorption, distribution, metabolism, and excretion (ADME).Multiple therapeutic areasCompounds with bioisosteric ring systems

Expansion into New Material Applications and Optoelectronic Devices

Beyond its role in pharmaceuticals, the unique electronic and structural features of this compound make it an attractive building block for advanced materials. The combination of an electron-donating amino group and electron-withdrawing nitrile and trifluoromethyl groups creates a push-pull electronic system that can be exploited in various applications.

Future research avenues in material science include:

Organic Electronics: The compound and its derivatives are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The inherent dipolar nature and potential for fluorescence make them candidates for emissive layers or charge-transport materials. gla.ac.ukbiosynth.com

Advanced Polymers: Incorporation of the this compound unit into polymer backbones could lead to new materials with high thermal stability, specific optical properties, and low dielectric constants. These materials could find use in aerospace applications, microelectronics, and as specialty coatings.

Electrolyte Additives: Research has shown that related benzonitrile compounds can function as electrolyte additives in high-voltage lithium-ion batteries, forming a protective film on the cathode to improve cycling stability and performance. Further exploration of this compound in this context could lead to safer and more durable energy storage devices.

Metal-Organic Frameworks (MOFs): The amino and nitrile groups can act as ligands to coordinate with metal ions, enabling the construction of novel MOFs. nih.govresearchwithrutgers.com These porous materials could be designed for applications in gas storage, catalysis, and chemical sensing.

Integrated Computational-Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental synthesis is becoming a cornerstone of modern chemical research. This integrated approach allows for the rapid screening of virtual libraries of compounds and the prioritization of synthetic targets, saving significant time and resources.

Key aspects of this integrated approach include:

In Silico Screening and Molecular Docking: Computational tools are used to predict how derivatives of this compound will interact with biological targets. researchgate.net Molecular docking studies can estimate binding affinities and identify key interactions, guiding the design of more potent and selective pharmacological agents. researchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to understand the electronic structure, reactivity, and spectroscopic properties of new molecules. mdpi.com This allows for the prediction of properties relevant to both pharmacological activity and material science applications before the compounds are ever synthesized.

ADME/Tox Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of new drug candidates. mdpi.com This early-stage screening helps to identify compounds that are more likely to succeed in later stages of drug development.

This rational design cycle—from computational prediction to targeted synthesis and experimental validation—is accelerating the pace of discovery for new molecules based on the this compound scaffold.

Q & A

Q. What analytical methods are recommended for confirming the purity of 3-Amino-5-(trifluoromethyl)benzonitrile in synthetic batches?

Reverse-phase HPLC with a C18 column (e.g., Waters Spherisorb ODS-2) is effective for purity analysis. Method optimization should include mobile phases like acetonitrile/water gradients, with detection at 210–260 nm. Retention times for structurally related benzonitriles (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) range between 3–7 minutes under similar conditions . Mass spectrometry (MS) and 19F NMR^{19}\text{F NMR} can further validate molecular integrity and quantify trifluoromethyl group incorporation .

Q. How can researchers safely handle this compound in laboratory settings?

Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Inhalation risks require vapor control via closed systems or adequate ventilation. Spill management should follow protocols for benzonitrile derivatives, including neutralization with alkaline solutions (e.g., 10% sodium carbonate) and absorption with inert materials .

Q. What spectroscopic techniques are most suitable for characterizing this compound?

  • IR spectroscopy : Identify nitrile (C≡N) stretches near 2220–2240 cm1^{-1} and amino (N–H) vibrations at 3300–3500 cm1^{-1} .
  • 1H/19F NMR^{1}\text{H/}^{19}\text{F NMR} : Resolve aromatic protons (δ 6.8–8.0 ppm) and trifluoromethyl signals (δ -60 to -70 ppm for 19F^{19}\text{F}) .
  • High-resolution MS : Confirm molecular ion ([M+H]+^+) at m/z 201.0432 (C8_8H6_6F3_3N2_2) .

Advanced Research Questions

Q. What synthetic routes are effective for introducing the trifluoromethyl group at the 5-position of 3-aminobenzonitrile?

Two strategies are common:

  • Direct fluorination : Use trifluoromethylating agents (e.g., Ruppert-Prakash reagent, CF3_3SiMe3_3) with Cu(I)/Pd(0) catalysis under anhydrous conditions .
  • Multi-step functionalization : Brominate 3-aminobenzonitrile at the 5-position, followed by Ullmann-type coupling with CuCF3_3. Yields depend on solvent polarity (DMF > THF) and temperature (80–120°C) .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of the nitrile group in cross-coupling reactions?

The strong electron-withdrawing nature of the trifluoromethyl group polarizes the nitrile, enhancing its electrophilicity in Pd-catalyzed cyanoalkylation. Computational studies (DFT) suggest this effect lowers the activation energy for C–C bond formation in Suzuki-Miyaura couplings. However, steric hindrance at the 5-position may require bulky ligands (e.g., XPhos) to improve catalytic efficiency .

Q. How can researchers resolve contradictions in reported solubility data for halogenated benzonitrile derivatives?

Discrepancies often arise from impurities (e.g., residual solvents, regioisomers). Implement orthogonal methods:

  • HPLC-MS : Detect trace impurities (<0.1%) that alter solubility profiles .
  • DSC/TGA : Assess crystallinity and thermal stability, which correlate with solubility in polar aprotic solvents (e.g., DMSO, DMF) .

Q. What strategies mitigate competing side reactions during amination of 5-(trifluoromethyl)benzonitrile precursors?

  • Protecting groups : Temporarily block the nitrile with trimethylsilyl groups to prevent nucleophilic attack during amination .
  • Metal-free conditions : Use hypervalent iodine reagents (e.g., PhI(OAc)2_2) for selective C–N bond formation without metal-induced side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.